gamma Phe
Overview
Description
Gamma-glutamylphenylalanine, commonly referred to as gamma Phe, is a dipeptide composed of L-glutamic acid and L-phenylalanine. This compound is formed by the formal condensation of the side-chain carboxy group of L-glutamic acid with the amino group of L-phenylalanine . Gamma-glutamylphenylalanine is known for its role as a human urinary metabolite and has been studied for its various biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-glutamylphenylalanine can be synthesized through the enzymatic reaction involving gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group from glutathione to phenylalanine . This reaction typically occurs under mild conditions, making it an efficient method for producing gamma-glutamylphenylalanine.
Industrial Production Methods
Industrial production of gamma-glutamylphenylalanine involves microbial fermentation using strains of Bacillus species. The fermentation process is optimized to achieve high yields of the compound by adjusting the nutrient composition, pH, temperature, and incubation period . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Gamma-glutamylphenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gamma-glutamylphenylalanine. These derivatives have distinct chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Gamma-glutamylphenylalanine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving gamma-glutamyltransferase.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating oxidative stress and inflammation.
Industry: It is used in the production of flavor enhancers and as a precursor for synthesizing other bioactive compounds
Mechanism of Action
Gamma-glutamylphenylalanine exerts its effects through various molecular targets and pathways. It acts as a substrate for gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids and peptides. This process plays a crucial role in maintaining cellular redox balance and modulating oxidative stress . Additionally, gamma-glutamylphenylalanine can influence signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Gamma-glutamylphenylalanine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Gamma-glutamylcysteine: Another dipeptide involved in glutathione synthesis and redox regulation.
Gamma-glutamylglutamine: A dipeptide with roles in nitrogen metabolism and cellular signaling.
Gamma-glutamyltyrosine: A dipeptide with potential antioxidant and anti-inflammatory properties.
These compounds share some structural similarities with gamma-glutamylphenylalanine but differ in their specific biological functions and applications.
Properties
IUPAC Name |
(4R)-4-azaniumyl-5-phenylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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